molecular formula C10H9BrN2S B1281752 (2-(4-Bromophenyl)thiazol-4-yl)methanamine CAS No. 89152-87-4

(2-(4-Bromophenyl)thiazol-4-yl)methanamine

Cat. No. B1281752
CAS RN: 89152-87-4
M. Wt: 269.16 g/mol
InChI Key: SMSXOMQHEKZXLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to (2-(4-Bromophenyl)thiazol-4-yl)methanamine, involves multi-step chemical reactions. In one study, novel 2-aminothiazole derivatives were synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives. Further reactions with hydrazine and phenylhydrazine led to the formation of thiazolopyridazine derivatives. The behavior of these compounds toward acetic anhydride and bromine was also explored, indicating a potential route for bromination in the synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanamine .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques. The synthesized compounds in the studies were characterized by microanalytical and spectroscopic data, including infrared (IR), 1H and 13C nuclear magnetic resonance (NMR), and mass spectral data. These techniques provide detailed information about the molecular framework and substitution patterns on the thiazole ring, which are crucial for understanding the chemical behavior of (2-(4-Bromophenyl)thiazol-4-yl)methanamine .

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of chemical behaviors depending on their substituents. The reactivity of 4-hydroxy-1,3-thiazole derivatives towards acetic anhydride and bromine was studied, which could shed light on the bromination reactions that (2-(4-Bromophenyl)thiazol-4-yl)methanamine might undergo. Additionally, the synthesis of urea and thiourea derivatives of related compounds suggests that (2-(4-Bromophenyl)thiazol-4-yl)methanamine could also be a precursor to various functionalized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The synthesized compounds' antibacterial and antifungal activities were evaluated, indicating that (2-(4-Bromophenyl)thiazol-4-yl)methanamine could potentially exhibit similar biological activities. The minimum inhibitory concentration (MIC) values determined for the compounds provide insight into their efficacy as antimicrobial agents .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazoles have been found to have diverse biological activities . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
    • The methods of application or experimental procedures vary widely depending on the specific drug and its intended use. For example, some drugs might be administered orally, while others might be injected or applied topically .
    • The results or outcomes obtained also vary widely. For example, some thiazole derivatives have shown promising results in preclinical or clinical trials, while others are still in the early stages of research .
  • Cancer Research

    • Some thiazole derivatives have been synthesized and screened for anticancer activity . For example, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives were tested against the estrogen receptor positive human breast adenocarcinoma, MCF7 .
    • The method of application typically involves administering the compound to cancer cells in a laboratory setting and observing the effects .
    • The results showed that some of these derivatives have potential anticancer activity .
  • Antimicrobial Drug Development

    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
    • The method of application typically involves administering the compound to microbial cells in a laboratory setting and observing the effects .
    • The results showed that some of these derivatives have potential antimicrobial activity .
  • Antiretroviral Drug Development

    • Thiazoles are also found in Ritonavir, an antiretroviral drug .
    • The method of application typically involves administering the compound to viral cells in a laboratory setting and observing the effects .
    • The results showed that some of these derivatives have potential antiretroviral activity .

properties

IUPAC Name

[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSXOMQHEKZXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526452
Record name 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Bromophenyl)thiazol-4-yl)methanamine

CAS RN

89152-87-4
Record name 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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